(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, commonly referred to as MSPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MSPPO is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism of Action
MSPPO exerts its effects by binding to specific enzymes and receptors, leading to the inhibition of their activity. For example, MSPPO binds to PDE5 and PDE10, leading to increased levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively. This results in vasodilation and increased blood flow, which may be beneficial in the treatment of cardiovascular diseases. MSPPO also binds to dopamine D2 receptors, leading to the inhibition of dopamine release and neurotransmission.
Biochemical and Physiological Effects:
MSPPO has been shown to exhibit various biochemical and physiological effects, including vasodilation, increased blood flow, and inhibition of dopamine release and neurotransmission. These effects may be beneficial in the treatment of various diseases, including cardiovascular diseases and neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using MSPPO in lab experiments is its ability to selectively target specific enzymes and receptors, leading to specific biochemical and physiological effects. However, one limitation is the potential for off-target effects, which may lead to unwanted side effects.
Future Directions
There are several future directions for the study of MSPPO. One area of research is the development of MSPPO derivatives with improved potency and selectivity. Another area of research is the investigation of MSPPO as a PET imaging agent for the diagnosis of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MSPPO and its potential applications in drug discovery and development.
Synthesis Methods
MSPPO can be synthesized using various methods, including the reaction of 4-(pyridin-2-yl)piperazine with 4-bromo-1-(morpholin-4-ylsulfonyl)benzene, followed by the addition of sodium hydride and 4-chlorobenzaldehyde. Another method involves the reaction of 4-(pyridin-2-yl)piperazine with 4-bromo-1-(morpholin-4-ylsulfonyl)benzene, followed by the addition of 4-chlorobenzaldehyde and potassium carbonate. Both methods yield MSPPO in good yields and purity.
Scientific Research Applications
MSPPO has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), phosphodiesterase 10 (PDE10), and dopamine D2 receptors. MSPPO has also been investigated for its potential use as a positron emission tomography (PET) imaging agent for the diagnosis of various diseases, including Alzheimer's disease.
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-20(23-11-9-22(10-12-23)19-3-1-2-8-21-19)17-4-6-18(7-5-17)29(26,27)24-13-15-28-16-14-24/h1-8H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQQXRVQVPFVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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